molecular formula C58H42CoN8Na3O10S2+ B12770958 Trisodium bis(2-(((4-hydroxy-3-((2-(phenylamino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoato(3-))cobaltate(3-) CAS No. 82556-12-5

Trisodium bis(2-(((4-hydroxy-3-((2-(phenylamino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoato(3-))cobaltate(3-)

Cat. No.: B12770958
CAS No.: 82556-12-5
M. Wt: 1203.0 g/mol
InChI Key: VHYMEDYKZDLQOB-UHFFFAOYSA-L
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Description

Trisodium bis[2-[[[4-hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoato(3-)]cobaltate(3-) is a complex organic compound with a molecular formula of C58H42CoN8Na3O10S2 and a molecular weight of 1203.00 g/mol. This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium bis[2-[[[4-hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoato(3-)]cobaltate(3-) involves multiple steps, including the diazotization of aromatic amines and subsequent coupling reactions. The process typically begins with the diazotization of 4-hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]aniline, followed by coupling with sulfonated aromatic compounds under controlled pH and temperature conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes precise control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through filtration, crystallization, and drying processes to obtain the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

Trisodium bis[2-[[[4-hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoato(3-)]cobaltate(3-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cobalt.

    Reduction: Reduction reactions can alter the azo groups, affecting the color properties of the compound.

    Substitution: The sulfonyl and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives with modified properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various cobalt complexes, modified azo compounds, and substituted derivatives with altered physical and chemical properties .

Scientific Research Applications

Trisodium bis[2-[[[4-hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoato(3-)]cobaltate(3-) has several scientific research applications:

    Chemistry: Used as a complexing agent in coordination chemistry studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Widely used as a dye and pigment in textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of Trisodium bis[2-[[[4-hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoato(3-)]cobaltate(3-) involves its ability to form stable complexes with various metal ions, particularly cobalt. The compound interacts with molecular targets through coordination bonds, affecting the electronic and structural properties of the target molecules. This interaction can influence various biochemical pathways, leading to its observed biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Trisodium bis[2-hydroxy-5-nitro-3-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonato(3-)]cobaltate(3-)
  • Trisodium bis[2-[[2,4-dihydroxy-3-[(2-methyl-4-sulphophenyl)azo]phenyl]azo]benzoato(3-)]chromate(3-)
  • Cobaltate(3-), bis[2-[[[4-hydroxy-3-[[2-(phenylamino)-1-naphthalenyl]azo]phenyl]sulfonyl]amino]benzoato(3-)]-, trisodium

Uniqueness

Trisodium bis[2-[[[4-hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoato(3-)]cobaltate(3-) is unique due to its specific structural configuration, which imparts distinct color properties and stability. Its ability to form stable complexes with cobalt ions makes it particularly valuable in various industrial and research applications .

Properties

CAS No.

82556-12-5

Molecular Formula

C58H42CoN8Na3O10S2+

Molecular Weight

1203.0 g/mol

IUPAC Name

trisodium;[1-[[5-[(2-carboxyphenyl)sulfamoyl]-2-hydroxyphenyl]diazenyl]naphthalen-2-yl]-phenylazanide;cobalt

InChI

InChI=1S/2C29H22N4O5S.Co.3Na/c2*34-27-17-15-21(39(37,38)33-24-13-7-6-12-23(24)29(35)36)18-26(27)31-32-28-22-11-5-4-8-19(22)14-16-25(28)30-20-9-2-1-3-10-20;;;;/h2*1-18,33H,(H3,30,31,32,34,35,36);;;;/q;;;3*+1/p-2

InChI Key

VHYMEDYKZDLQOB-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[N-]C2=C(C3=CC=CC=C3C=C2)N=NC4=C(C=CC(=C4)S(=O)(=O)NC5=CC=CC=C5C(=O)O)O.C1=CC=C(C=C1)[N-]C2=C(C3=CC=CC=C3C=C2)N=NC4=C(C=CC(=C4)S(=O)(=O)NC5=CC=CC=C5C(=O)O)O.[Na+].[Na+].[Na+].[Co]

Origin of Product

United States

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